1-Iodo-2-(heptafluoroisopropyl)cyclohexane

Physical Organic Chemistry Conformational Analysis Organofluorine Chemistry

1-Iodo-2-(heptafluoroisopropyl)cyclohexane (CAS 4316-00-1) is a fluorinated cyclohexyl iodide that features a secondary perfluoroalkyl group [(CF₃)₂CF–] at the 2-position, providing a rare combination of a sterically demanding, highly electronegative substituent with a reactive iodo leaving group. This compound exists as a mixture of cis and trans stereoisomers that exhibit distinct conformational preferences compared to linear perfluoroalkyl analogs, making it a geometrically well-defined intermediate for organofluorine synthesis and medicinal chemistry.

Molecular Formula C9H10F7I
Molecular Weight 378.07 g/mol
CAS No. 4316-00-1
Cat. No. B1305499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-2-(heptafluoroisopropyl)cyclohexane
CAS4316-00-1
Molecular FormulaC9H10F7I
Molecular Weight378.07 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(C(F)(F)F)(C(F)(F)F)F)I
InChIInChI=1S/C9H10F7I/c10-7(8(11,12)13,9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2
InChIKeyMPDWEHWICQEPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-2-(heptafluoroisopropyl)cyclohexane (CAS 4316-00-1): A Branched Perfluoroalkyl Iodide Building Block for Fluorinated Synthesis


1-Iodo-2-(heptafluoroisopropyl)cyclohexane (CAS 4316-00-1) is a fluorinated cyclohexyl iodide that features a secondary perfluoroalkyl group [(CF₃)₂CF–] at the 2-position, providing a rare combination of a sterically demanding, highly electronegative substituent with a reactive iodo leaving group [1]. This compound exists as a mixture of cis and trans stereoisomers that exhibit distinct conformational preferences compared to linear perfluoroalkyl analogs, making it a geometrically well-defined intermediate for organofluorine synthesis and medicinal chemistry [2].

Why a Branched Heptafluoroisopropyl Group on 1-Iodo-2-(heptafluoroisopropyl)cyclohexane Cannot Be Replaced by a Linear Perfluoroalkyl Analog


The conformational behavior of 1-iodo-2-(perfluoroalkyl)cyclohexanes is exquisitely sensitive to the geometry of the perfluoroalkyl chain. For the trans isomer, the branched (CF₃)₂CF– group forces a diequatorial arrangement of the sterically demanding substituents, while linear perfluoroalkyl groups such as CF₃CF₂CF₂– adopt a diaxial conformation [1]. This divergence directly impacts ground-state energy, dipole moment, and the kinetic barrier for cis–trans isomerization, meaning that a compound bearing a linear perfluoropropyl chain is not simply a more accessible analog—it occupies a fundamentally different region of conformational space, leading to altered reactivity and selectivity in subsequent transformations [2].

Differentiation Evidence of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane vs. Linear Perfluoroalkyl Analogs


Trans Isomer Conformational Preference: Diequatorial for Branched (CF₃)₂CF– vs. Diaxial for Linear n-C₃F₇

NMR spectroscopy and dipole moment measurements reveal that the trans isomer of 1-iodo-2-(heptafluoroisopropyl)cyclohexane adopts a diequatorial (e,e) conformation, in contrast to the trans isomer of the linear n-C₃F₇ analog, which exists exclusively in a diaxial (a,a) arrangement [1]. This conformational switch arises from the greater steric demand and lower deformability of the branched heptafluoroisopropyl group.

Physical Organic Chemistry Conformational Analysis Organofluorine Chemistry

Cis–Trans Isomerization Rate: Branched (CF₃)₂CF– Isomerizes ~3–5× Faster than Linear n-C₃F₇

The rate of cis-to-trans isomerization measured at 150–179 °C is several times faster for the (CF₃)₂CF– substituted compound than for the linear CF₃CF₂CF₂– analog [1]. Equilibrium constants K = [trans]/[cis] differ markedly: at 179.2 °C, K ≈ 0.081 for the linear system (IIb/IIa) vs. K ≈ 1.21 for the branched system (IVb/IVa), corresponding to a ~15-fold difference in equilibrium position.

Kinetics Isomerization Thermodynamics

Reactivity Divergence in Copper-Mediated Coupling: Branched (CF₃)₂CFI Favors Iodination Over Perfluoroalkylation with Arylboronic Acids

Under identical aerobic conditions with arylboronic acids and Cu powder, the branched heptafluoroisopropyl iodide [(CF₃)₂CFI] exclusively yields aryl iodide (ipso-iodination), whereas linear perfluoroalkyl iodides [CF₃(CF₂)ₙI, n = 2–7] produce the corresponding perfluoroalkyl arene (cross-coupling product) [1]. This dichotomy demonstrates that the secondary perfluoroalkyl iodide cannot serve as a simple drop-in replacement for linear analogs in metal-mediated transformations.

Cross-Coupling Copper Catalysis Fluoroalkylation

Ground-State Energy Difference: Trans Isomer Less Stable for Linear n-C₃F₇ (Positive ΔG) but Nearly Isoenergetic for Branched (CF₃)₂CF–

Free-energy values for the cis → trans equilibrium at 25 °C (extrapolated) show that the trans isomer of the n-C₃F₇ analog is thermodynamically disfavored by +1.02 kcal/mol, whereas the trans isomer of the (CF₃)₂CF– compound is essentially isoenergetic with the cis form (−0.15 kcal/mol) [1]. This near-thermoneutral equilibrium for the branched compound is accompanied by a large positive entropy of activation (ΔS‡), indicative of a non-chair transition state.

Computational Chemistry Thermodynamics Conformational Equilibria

High-Value Application Scenarios for Procuring 1-Iodo-2-(heptafluoroisopropyl)cyclohexane (CAS 4316-00-1)


Stereochemically Defined Late-Stage Functionalization in Medicinal Chemistry

The distinct conformational ground state of both cis (iodo axial, RF equatorial) and trans (diequatorial) isomers of this compound allows medicinal chemists to pre-organize the iodo leaving group in a desired orientation before engaging it in Pd- or Cu-catalyzed cross-coupling, nucleophilic substitution, or radical chemistry. The faster isomerization rate of the branched analog [1] also enables dynamic kinetic resolution strategies that are not feasible with linear perfluoroalkyl counterparts.

Fluorous-Phase Labeling and Separation Tags

The high fluorine content (seven fluorine atoms; molecular weight 378 g/mol, density ~1.78 g/mL [1]) makes this compound an effective fluorous tag for biphasic catalysis and separation. Its branched heptafluoroisopropyl group provides enhanced fluorophilicity per carbon atom compared to linear perfluoroalkyl chains, as demonstrated by the unique diequatorial conformation that maximizes solvent-accessible fluorinated surface area [2].

Mechanistic Probe for Conformation-Dependent Reactivity Studies

Because the trans isomer of this compound adopts a rare diequatorial arrangement not observed in linear perfluoroalkyl analogs [1], it serves as a mechanistic probe to deconvolute steric vs. electronic effects in elimination (E2) and substitution (SN2) reactions on cyclohexyl systems. The well-characterized thermodynamic parameters (ΔG°, ΔH°, ΔS°) for cis–trans equilibration [2] enable precise kinetic modeling.

Synthesis of Heptafluoroisopropyl-Arene Bioisosteres via Iodo-to-Aryl Conversion

The branched heptafluoroisopropyl iodide motif exhibits a unique reactivity switch in Cu-mediated aerobic reactions with arylboronic acids, producing aryl iodides rather than perfluoroalkyl arenes [1]. This allows a sequential strategy: (1) installation of the fluorinated cyclohexyl chassis via free-radical addition [3], (2) selective ipso-iodination to generate a versatile aryl iodide handle for further diversification.

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